(S)-Fmoc-2-amino-3-propargyloxy-propionic acid
Overview
Description
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid, or FAP, is a synthetic amino acid derivative that has been used in a variety of scientific applications. It is a versatile compound that can be used in a variety of ways, including in biochemical experiments, physiological studies, and drug development. FAP is a relatively new compound that has many potential uses and applications.
Scientific Research Applications
Self-Assembly and Functional Materials
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid, as part of the Fmoc-modified amino acids group, plays a crucial role in self-assembly processes. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the association of building blocks, leading to the creation of functional materials. This self-organization ability has been harnessed in cell cultivation, bio-templating, optical applications, drug delivery, catalytic processes, and as therapeutic and antibiotic agents (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Peptide Synthesis
The modification of amino acids with the Fmoc group is a cornerstone in solid-phase peptide synthesis, facilitating the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The versatility of Fmoc solid-phase peptide synthesis (SPPS) allows for a wide range of conditions, offering a truly "orthogonal" scheme that opens up numerous possibilities in bioorganic chemistry (Fields & Noble, 2009).
Antibacterial Hydrogelators
Fmoc-peptide functionalized cationic amphiphiles, which include derivatives of Fmoc-modified amino acids, have demonstrated potent antibacterial properties. These molecules efficiently gelate water and exhibit architectural dependence on their gelation ability, with the self-assembled gelation process oriented through an antiparallel beta-sheet arrangement. The antibacterial activity of these Fmoc-based cationic molecules is effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents (Debnath, Shome, Das, & Das, 2010).
Synthesis of C-terminal Thioester Peptides
A practical methodology based on Fmoc chemistry has been developed for the preparation of C-terminal thioester peptides, utilizing 2-hydroxy-3-mercapto-propionic acid and 2-methylpiperidine. This approach allows the smooth conversion of precursor peptides to desired thioester peptides under mild conditions, highlighting the adaptability of Fmoc chemistry in peptide synthesis (Liu & Mayer, 2013).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQAPLSYFNSJW-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.